molecular formula C11H12N2O2 B1380167 Ethyl 2-cyano-3-(pyridin-4-yl)propanoate CAS No. 63080-73-9

Ethyl 2-cyano-3-(pyridin-4-yl)propanoate

Cat. No.: B1380167
CAS No.: 63080-73-9
M. Wt: 204.22 g/mol
InChI Key: JIQWAKDBNFJBNH-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(pyridin-4-yl)propanoate (CAS: 63080-73-9) is a small molecule scaffold with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.22 g/mol . It features a pyridine ring substituted at the 4-position, a cyano group at the 2-position, and an ethyl ester moiety. This compound is widely utilized in synthetic chemistry as a versatile intermediate for constructing heterocyclic systems, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

ethyl 2-cyano-3-pyridin-4-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)10(8-12)7-9-3-5-13-6-4-9/h3-6,10H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQWAKDBNFJBNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyano-3-pyridin-4-ylpropanoate typically involves the reaction of ethyl cyanoacetate with 4-pyridinecarboxaldehyde in the presence of a base such as piperidine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of ethyl 2-cyano-3-pyridin-4-ylpropanoate may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-3-(pyridin-4-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and alcohols are used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various esters and amides.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-pyridin-4-ylpropanoate involves its interaction with specific molecular targets and pathways. The cyano group and pyridine ring play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions .

Comparison with Similar Compounds

Ethyl 2-(diethoxyphosphoryl)-3-(pyridin-4-yl)propanoate (Compound 30)

Structural Differences :

  • The cyano group in the target compound is replaced with a diethoxyphosphoryl group (-PO(OEt)₂).
  • The pyridine substituent remains unchanged.

Implications :

  • The phosphoryl group enhances hydrophilicity and may alter binding affinity in enzyme inhibition studies.
  • The reaction conditions (polar aprotic solvents) suggest higher polarity compared to the target compound’s synthesis.

Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a) and Ethyl-3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (8b)

Structural Differences :

  • Nitro and chloro substituents on the pyridine ring (positions 3 and 5).
  • A ketone group (2-oxo) replaces the cyano group.

Implications :

  • Nitro groups increase electrophilicity, making these compounds reactive intermediates for pharmaceuticals.
  • The ketone functionality could participate in condensation reactions, unlike the cyano group in the target compound.

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate

Structural Differences :

  • The pyridine ring is replaced with a 4-methoxyphenyl group .
  • Retains the cyano and ethyl ester groups but introduces an acrylate backbone.

Implications :

  • The absence of a nitrogen-containing aromatic ring reduces coordination capacity in metal-organic frameworks.

Ethyl 2-cyano-3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoate (2a)

Structural Differences :

  • The pyridine ring is replaced with a dihydroquinolinone system (a fused bicyclic structure).

Implications :

  • The fused ring system may confer unique biological activity, such as antimicrobial or anticancer properties.
  • The dihydroquinolinone core introduces hydrogen-bonding sites absent in the target compound.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Yield/Purity Key Applications
Ethyl 2-cyano-3-(pyridin-4-yl)propanoate C₁₁H₁₂N₂O₂ Cyano, pyridin-4-yl, ethyl ester 204.22 Min. purity Heterocyclic scaffold
Compound 30 C₁₃H₂₀NO₅P Diethoxyphosphoryl, pyridin-4-yl ~301.27 (calc.) Not reported Enzyme inhibition studies
Compound 8a C₁₁H₁₀N₂O₅ 3-Nitro, 2-oxo, pyridin-4-yl 250.21 50% yield Pharmaceutical intermediate
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate C₁₃H₁₃NO₃ 4-Methoxyphenyl, acrylate 231.25 Not reported Materials science
Compound 2a C₁₆H₁₅N₃O₃ Dihydroquinolinone, methyl 297.31 Not reported Antimicrobial agents

Key Research Findings

  • Reactivity: The cyano group in the target compound enables nucleophilic additions, while phosphoryl (Compound 30) or nitro (Compound 8a) groups favor electrophilic substitutions .
  • Synthetic Utility: this compound’s versatility as a scaffold is unmatched, whereas derivatives like Compound 2a are tailored for specific biological applications .
  • Spectroscopic Confirmation : ¹H-NMR data for phosphorylated analogs (e.g., δ = 4.2–4.1 ppm for ethoxy groups in Compound 30) differ significantly from the target compound’s spectrum .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-cyano-3-(pyridin-4-yl)propanoate
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Ethyl 2-cyano-3-(pyridin-4-yl)propanoate

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